5-(Piperazin-1-yl)pyrazine-2-boronic acid pinacol ester
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Overview
Description
5-(Piperazin-1-yl)pyrazine-2-boronic acid pinacol ester is a boronic ester derivative widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is valued for its stability and reactivity, making it a crucial building block in the synthesis of various pharmaceuticals and organic materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Piperazin-1-yl)pyrazine-2-boronic acid pinacol ester typically involves the reaction of 5-(Piperazin-1-yl)pyrazine-2-boronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-(Piperazin-1-yl)pyrazine-2-boronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Protodeboronation: This reaction involves the removal of the boronic ester group, often using a radical approach.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene) are commonly used.
Protodeboronation: Radical initiators and specific solvents are used to facilitate the reaction.
Major Products:
Suzuki–Miyaura Coupling: The major products are biaryl or vinyl-aryl compounds.
Protodeboronation: The major product is the corresponding hydrocarbon.
Scientific Research Applications
5-(Piperazin-1-yl)pyrazine-2-boronic acid pinacol ester has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(Piperazin-1-yl)pyrazine-2-boronic acid pinacol ester in Suzuki–Miyaura coupling involves the transmetalation of the boronic ester to the palladium catalyst, followed by reductive elimination to form the carbon-carbon bond . In protodeboronation, the boronic ester undergoes a radical-induced deboronation to yield the hydrocarbon .
Comparison with Similar Compounds
Phenylboronic Acid Pinacol Ester: Similar in structure but differs in the aromatic ring, leading to different reactivity and applications.
2-(1-Piperazinyl)pyridine-4-boronic Acid Pinacol Ester: Used in pharmaceutical synthesis, particularly in cancer research.
6-(1-Piperazinyl)pyridine-3-boronic Acid Pinacol Ester: Another boronic ester with applications in organic synthesis.
Uniqueness: 5-(Piperazin-1-yl)pyrazine-2-boronic acid pinacol ester is unique due to its specific structure, which imparts distinct reactivity and stability, making it particularly valuable in Suzuki–Miyaura coupling reactions and pharmaceutical applications .
Properties
Molecular Formula |
C14H23BN4O2 |
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Molecular Weight |
290.17 g/mol |
IUPAC Name |
2-piperazin-1-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine |
InChI |
InChI=1S/C14H23BN4O2/c1-13(2)14(3,4)21-15(20-13)11-9-18-12(10-17-11)19-7-5-16-6-8-19/h9-10,16H,5-8H2,1-4H3 |
InChI Key |
HRESNQRQTBNIEO-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=N2)N3CCNCC3 |
Origin of Product |
United States |
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